molecular formula C10H11NO3S B052371 1-Tosylazetidin-3-one CAS No. 76543-27-6

1-Tosylazetidin-3-one

Cat. No.: B052371
CAS No.: 76543-27-6
M. Wt: 225.27 g/mol
InChI Key: YRVBXEVVGIQJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

1-Tosylazetidin-3-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This method is efficient and general, providing a straightforward approach to obtaining this compound.

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1-Tosylazetidin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Tosylazetidin-3-one involves its reactivity as a four-membered ring compound. The ring strain in azetidines makes them highly reactive, allowing for various transformations, including ring-opening and ring-expansion reactions. The tosyl group enhances the compound’s stability and reactivity, facilitating its use in synthetic chemistry.

Comparison with Similar Compounds

1-Tosylazetidin-3-one can be compared with other azetidine derivatives, such as:

    1-Acetylazetidin-3-one: Similar in structure but with an acetyl group instead of a tosyl group.

    1-Benzylazetidin-3-one: Contains a benzyl group, offering different reactivity and applications.

    1-Phenylazetidin-3-one: Features a phenyl group, providing unique properties for specific reactions.

The uniqueness of this compound lies in its tosyl group, which enhances its stability and reactivity compared to other azetidine derivatives.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBXEVVGIQJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76543-27-6
Record name 76543-27-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tosylazetidin-3-one
Reactant of Route 2
Reactant of Route 2
1-Tosylazetidin-3-one
Reactant of Route 3
Reactant of Route 3
1-Tosylazetidin-3-one
Reactant of Route 4
1-Tosylazetidin-3-one
Reactant of Route 5
1-Tosylazetidin-3-one
Reactant of Route 6
Reactant of Route 6
1-Tosylazetidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.